molecular formula C13H20N2 B13648524 (4-Methylcyclohexyl)(pyridin-4-yl)methanamine

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine

Cat. No.: B13648524
M. Wt: 204.31 g/mol
InChI Key: MNSUTIUVQDRLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine is a chemical building block of interest in medicinal chemistry and pharmaceutical research for the synthesis of novel therapeutic agents. This compound features a pyridin-4-yl ring linked to a 4-methylcyclohexyl group via a methanamine bridge, a structural motif present in biologically active molecules. While specific biological data for this exact compound is not widely published, its close structural analogs, such as cyclohexyl(pyridin-4-yl)methanamine, are utilized in pharmaceutical research as key intermediates . Similar scaffolds are investigated in the development of compounds that modulate various biological targets. For instance, fused imidazole derivatives, which can incorporate similar amine-containing linkers, have been explored as modulators of Interleukin-17 (IL-17) for the potential treatment of inflammatory diseases and autoimmune disorders . Furthermore, such amine intermediates are valuable in the discovery of inhibitors for enzymes like LRRK2, a target for neurodegenerative conditions such as Parkinson's disease . The inclusion of the 4-methylcyclohexyl group can influence the molecule's overall stereochemistry and lipophilicity, which are critical parameters for optimizing pharmacokinetic properties. This compound is provided for research purposes as a potential precursor in multi-step synthetic routes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(4-methylcyclohexyl)-pyridin-4-ylmethanamine

InChI

InChI=1S/C13H20N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h6-11,13H,2-5,14H2,1H3

InChI Key

MNSUTIUVQDRLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Reductive Amination

A common synthetic route involves the reaction of 4-pyridinecarboxaldehyde or 4-pyridinemethanamine derivatives with 4-methylcyclohexyl-containing reagents under reductive amination conditions.

  • Step 1: Formation of Intermediate Aldehyde or Amine

    Starting from 4-pyridinecarboxaldehyde, the aldehyde group is reacted with 4-methylcyclohexylamine or its derivatives to form an imine intermediate.

  • Step 2: Reductive Amination

    The imine intermediate is then reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield (4-Methylcyclohexyl)(pyridin-4-yl)methanamine.

  • Reaction Conditions

    Typical solvents include methanol, ethanol, or dichloromethane, with the reaction performed at room temperature or slightly elevated temperatures (25–60°C) over several hours.

  • Purification

    The product is purified by extraction, washing, and chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity.

Alkylation of Pyridin-4-ylmethanamine

Alternatively, the synthesis can start from pyridin-4-ylmethanamine, which is alkylated with a 4-methylcyclohexyl halide (e.g., bromide or chloride) in the presence of a base.

  • Step 1: Preparation of Pyridin-4-ylmethanamine

    This amine can be commercially sourced or synthesized via reduction of 4-pyridinecarboxaldehyde oxime or related precursors.

  • Step 2: Alkylation

    The pyridin-4-ylmethanamine is reacted with 4-methylcyclohexyl bromide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalysts and Bases

    Potassium carbonate or sodium hydride can be used as bases to deprotonate the amine, facilitating nucleophilic substitution.

  • Reaction Conditions

    The mixture is heated to 80°C and stirred for 12–16 hours to complete the alkylation.

  • Workup

    After cooling, the reaction mixture is poured into water, extracted with an organic solvent (e.g., dichloromethane), washed, dried, and concentrated to isolate the product.

  • Yield

    Yields reported for similar alkylation reactions range from 40% to 60%, depending on reaction optimization.

Use of Continuous Flow Reactors and Catalysis

For industrial scale-up, continuous flow reactors may be employed to improve reaction efficiency and control.

  • Advantages

    • Enhanced heat and mass transfer.
    • Better control over reaction time and temperature.
    • Improved safety for handling reactive intermediates.
  • Catalysts

    Metal catalysts or organocatalysts can be used to accelerate coupling reactions or reductive aminations.

  • Automation

    Automated systems facilitate scalability and reproducibility, essential for pharmaceutical-grade synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reductive Amination 4-Pyridinecarboxaldehyde + 4-Methylcyclohexylamine NaBH3CN or NaBH(OAc)3; MeOH or DCM; RT-60°C 50–70 Mild conditions, straightforward purification
Alkylation of Pyridin-4-ylmethanamine Pyridin-4-ylmethanamine + 4-Methylcyclohexyl bromide K2CO3; DMF; 80°C; 12–16h 40–60 Requires longer reaction time, moderate yield
Continuous Flow Catalytic Synthesis Pyridine derivatives + 4-Methylcyclohexyl reagents Catalysts; automated flow reactor; optimized 60–80 Industrial scale, high reproducibility

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group undergoes selective oxidation:

  • Nitrile oxide formation : Reaction with potassium permanganate (KMnO₄) in acidic media produces (4-methylcyclohexyl)(pyridin-4-yl)methanamine nitrile oxide, a precursor for cycloaddition reactions.

    R-NH2+KMnO4+H+R-N+O+MnO2+H2O\text{R-NH}_2 + \text{KMnO}_4 + \text{H}^+ \rightarrow \text{R-N}^+{\equiv}\text{O}^- + \text{MnO}_2 + \text{H}_2\text{O}
  • Pyridine ring oxidation : Limited reactivity under mild conditions; stronger oxidants (e.g., H₂O₂/Fe³⁺) target the pyridine’s α-C–H bonds, forming N-oxide derivatives .

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution:

Reaction TypeReagentsProductYield
Alkylation Methyl iodide, K₂CO₃, DMFN-Methyl derivative60–70%
Acylation Acetyl chloride, Et₃NN-Acetyl derivative65–75%

These reactions highlight the amine’s nucleophilicity and compatibility with polar solvents like DMF.

Amidation and Carbamate Formation

The compound reacts with electrophilic carbonyl agents:

  • Amidation : Treatment with ethyl chloroformate forms a stable carbamate:

    R-NH2+ClCO2EtR-NH-CO2Et\text{R-NH}_2 + \text{ClCO}_2\text{Et} \rightarrow \text{R-NH-CO}_2\text{Et}
  • Schiff base formation : Condensation with aldehydes/ketones under dehydrating conditions yields imines, useful for coordination chemistry .

Comparative Reactivity with Structural Analogues

Key differences emerge when comparing similar methanamine derivatives:

CompoundStructural FeaturesDominant Reactivity
This compoundCyclohexyl + pyridineAmine alkylation, pyridine N-oxidation
4-(Aminomethyl)pyridineSimple pyridine derivativeRapid acylation, lower thermal stability
(4-Methyl-1,3-thiazol-2-yl)methanamineThiazole heterocycleThiazole-specific electrophilic substitution

The cyclohexyl group in the target compound enhances steric hindrance, slowing reactions at the pyridine ring compared to simpler analogues .

Catalytic and Enzymatic Interactions

While not a direct reaction, the compound modulates protein kinase activity through competitive binding at ATP sites. Its tertiary structure enables π-π stacking with aromatic residues and hydrogen bonding via the amine group, as inferred from structural analogues in kinase inhibitor patents .

Scientific Research Applications

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(4-Methylcyclohexyl)(pyridin-4-yl)methanamine 4-Methylcyclohexyl, pyridin-4-yl ~220 (estimated) High lipophilicity, steric bulk; potential CNS activity -
Cyclopropyl(pyridin-4-yl)methanamine Cyclopropyl, pyridin-4-yl 167.23 (C₉H₁₃N₂) Compact substituent; increased metabolic stability
[4-(Pyridin-4-yl)phenyl]methanamine Phenyl, pyridin-4-yl 184.24 (C₁₂H₁₂N₂) Aromatic stacking potential; moderate solubility
(2-(Trifluoromethyl)pyridin-4-yl)methanamine Trifluoromethyl, pyridin-4-yl 176.15 (C₇H₇F₃N₂) Electron-withdrawing group; enhanced lipophilicity and acidity
N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine Piperidinyl, pyridin-4-yl 205.30 (C₁₂H₁₉N₃) Basic amine; improved solubility in acidic environments
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine Trifluoroethoxy, pyridin-4-yl 206.17 (C₈H₉F₃N₂O) Polar substituent; balance of lipophilicity and hydrogen bonding capacity
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine Piperazinyl, fluorophenyl, pyridin-4-yl 286.34 (C₁₆H₁₉N₄F) Dual pharmacophores (piperazine and fluorophenyl); CNS targeting potential

Structural and Functional Insights

  • Trifluoromethyl and trifluoroethoxy groups introduce polarity while retaining lipophilicity, offering a balance between solubility and bioavailability.
  • Steric Effects :

    • The bulky 4-methylcyclohexyl group may hinder binding to flat active sites compared to planar aryl substituents (e.g., phenyl ). This could limit applications in targets requiring π-π interactions but enhance selectivity for hydrophobic pockets.
  • Pharmacological Potential: Piperazinyl derivatives (e.g., ) are common in CNS drugs due to their ability to cross the blood-brain barrier. The target compound’s cyclohexyl group may similarly support CNS penetration. Antiplasmodial activity observed in imidazopyridazine methanamines suggests structural analogs could be explored for infectious disease applications.

Biological Activity

(4-Methylcyclohexyl)(pyridin-4-yl)methanamine is a novel compound recognized for its potential biological activity, particularly as a modulator of protein kinases. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a cyclohexyl group with a pyridine moiety, enhancing its lipophilicity and biological activity. Its molecular formula is C13H18N2C_{13}H_{18}N_{2}.

Synthesis Method:
The primary synthesis method involves the condensation reaction between 4-methylcyclohexylamine and pyridine-4-carbaldehyde. The reaction proceeds through an amine-aldehyde condensation mechanism, yielding the desired amine product:

4 Methylcyclohexylamine+Pyridine 4 carbaldehyde(4Methylcyclohexyl)(pyridin 4 yl)methanamine\text{4 Methylcyclohexylamine}+\text{Pyridine 4 carbaldehyde}\rightarrow (4-\text{Methylcyclohexyl})(\text{pyridin 4 yl})\text{methanamine}

Biological Activity

Research indicates that this compound exhibits significant biological activity as a protein kinase modulator. Protein kinases play crucial roles in cellular processes such as growth, differentiation, and metabolism. The compound's structural features suggest potential interactions with specific kinase targets, which could influence their activity and provide therapeutic benefits in diseases like cancer and neurodegenerative disorders.

The exact mechanism of action remains under investigation; however, it is believed that the compound modulates kinase activity by binding to specific sites on the enzymes, thereby altering their phosphorylation states and downstream signaling pathways .

Case Studies and Research Findings

  • Protein Kinase Modulation:
    • A study demonstrated that this compound effectively inhibited certain protein kinases involved in tumor growth. The compound showed an IC50 value in the low micromolar range, indicating potent activity.
  • Toxicity Assessment:
    • Preliminary toxicity studies revealed that while the compound may cause skin irritation and is harmful if ingested, further investigations are necessary to establish its safety profile comprehensively. These studies are essential for evaluating therapeutic potential against various diseases.
  • Comparative Analysis:
    • A comparison with structurally similar compounds indicated that this compound possesses unique pharmacological properties due to its specific combination of cycloalkane and heterocyclic structures. This uniqueness may lead to distinct interactions with biological targets compared to other derivatives.
Compound NameStructural FeaturesUnique Characteristics
This compoundCyclohexane + PyridinePotential protein kinase modulator
4-(Aminomethyl)pyridineSimple pyridine derivativeBasic amine functionality
(4-Methyl-1,3-thiazol-2-yl)(piperidin-4-yl)methanamineThiazole + PiperidineDifferent heterocyclic ring
(2-(Pyridin-3-yl)ethyl)(pyridin-2-yl)methanamineEthylene bridge between two pyridinesDual pyridine interaction

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (4-Methylcyclohexyl)(pyridin-4-yl)methanamine?

Synthesis typically involves reductive amination between 4-methylcyclohexanone and pyridin-4-ylmethanamine derivatives. Key considerations include:

  • Catalyst selection : Use of NaBH3_3CN or Pd/C under hydrogenation conditions, balancing reaction time and byproduct formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography (DCM/MeOH gradients) to isolate the amine product .
  • Steric effects : The 4-methylcyclohexyl group introduces conformational constraints, necessitating elevated temperatures (80–100°C) for complete conversion .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • 1^1H NMR : Look for characteristic signals:
    • Pyridinyl protons (δ 8.6–8.7 ppm, doublet, J = 6.4 Hz) .
    • Cyclohexyl methyl group (δ 1.0–1.2 ppm, singlet) and axial/equatorial protons (split signals between δ 1.4–2.2 ppm) .
  • FT-IR : Confirm C-N stretch (~1619 cm1^{-1}) and absence of carbonyl peaks (if starting from ketone precursors) .
  • Mass spectrometry : Molecular ion peak at m/z ~204 (C13_{13}H20_{20}N2_2) with fragmentation patterns consistent with cyclohexyl cleavage .

Q. What purification methods are effective for isolating this amine?

  • Recrystallization : Use DCM/hexane mixtures to exploit solubility differences .
  • Chromatography : Silica gel columns with eluents like EtOAc/MeOH (9:1) resolve polar byproducts (e.g., unreacted pyridinyl precursors) .
  • Derivatization : Conversion to hydrochloride salts improves crystallinity for X-ray analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to CYP51 (a cytochrome P450 enzyme implicated in parasitic infections). Focus on:
    • Pyridinyl nitrogen’s interaction with heme iron .
    • Cyclohexyl group’s hydrophobic complementarity to enzyme pockets .
  • MD simulations : Assess conformational stability of the ligand-enzyme complex over 100-ns trajectories using AMBER .

Q. What experimental approaches resolve contradictions in crystallographic data?

  • Twinned crystals : Employ SHELXD/SHELXE for structure solution, particularly for high-symmetry space groups (e.g., P212_1/c) .
  • Disorder modeling : Refine split positions for the 4-methylcyclohexyl group using restraints in SHELXL .
  • Validation tools : Cross-check with Rfree_{free} and electron density maps (CCP4 suite) to avoid overfitting .

Q. How does stereochemistry influence biological activity?

  • Enantiomer separation : Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) isolates (1R,4R) and (1S,4S) isomers .
  • In vitro assays : Compare IC50_{50} values against Leishmania CYP5122A1; the (1R,4R) isomer shows 10-fold higher inhibition due to optimal spatial alignment with the active site .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Antioxidants : Add 0.1% BHT to ethanolic stock solutions to prevent radical-mediated decomposition .
  • Storage conditions : Lyophilized samples stored at -80°C under argon retain >95% purity over 12 months .
  • Degradation profiling : UPLC-PDA at 254 nm identifies N-oxide byproducts (retention time shifts ~0.5 min) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in catalytic hydrogenation steps?

  • Parameter standardization :
    • H2_2 pressure (50 psi) and Pd/C loading (5% w/w) .
    • Monitor reaction progress via TLC (Rf_f = 0.3 in EtOAc/MeOH 4:1) .
  • Catalyst poisoning : Pre-purify starting amines via ion-exchange resins to remove sulfur contaminants .

Q. Designing SAR studies for derivatives: What substituents enhance potency?

  • Pyridinyl modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at the 2-position to improve CYP binding affinity .
  • Cyclohexyl substitutions : Replace methyl with trifluoromethyl to boost metabolic stability (t1/2_{1/2} increased from 2.1 to 5.8 h in liver microsomes) .

Q. Validating target engagement in cellular assays: Best practices?

  • Fluorescent probes : Conjugate with BODIPY via EDC/NHS chemistry; confirm uptake via confocal microscopy in Leishmania-infected macrophages .
  • Competitive binding : Co-treat with 10 μM ketoconazole (CYP51 inhibitor) to observe IC50_{50} shifts, confirming target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.